![molecular formula C36H31N6O3P3 B12817444 1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole): is a complex organophosphorus compound It features a biphenyl core substituted with multiple phosphane and pyrrole groups, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) typically involves multi-step organic synthesis. The process starts with the functionalization of the biphenyl core, followed by the introduction of phosphane groups and finally the attachment of pyrrole units. Common reagents used in these steps include organolithium reagents, phosphorus trichloride, and pyrrole. The reaction conditions often require inert atmospheres, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture-sensitive reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrole units can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane groups would yield phosphine oxides, while substitution reactions on the pyrrole units could introduce various functional groups.
Scientific Research Applications
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its multiple phosphane groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole) involves its interaction with molecular targets through its phosphane and pyrrole groups. These groups can coordinate with metal ions, facilitating catalytic processes or forming stable complexes. The biphenyl core provides a rigid framework that can influence the spatial arrangement of the functional groups, affecting their reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar compounds include other multi-functionalized biphenyl derivatives and organophosphorus compounds. For example:
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole): is unique due to its combination of phosphane and pyrrole groups, which is not commonly found in other compounds.
Triphenylphosphine: A simpler organophosphorus compound used widely in catalysis.
Biphenyl-based ligands: Used in coordination chemistry but typically lack the extensive functionalization seen in 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-(([1,1’-Biphenyl]-2,2’,6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole).
This compound’s uniqueness lies in its highly functionalized structure, providing multiple reactive sites for various applications in scientific research and industry.
Properties
Molecular Formula |
C36H31N6O3P3 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
[2-[2,6-bis[di(pyrrol-1-yl)phosphanyloxy]phenyl]phenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C36H31N6O3P3/c1-2-17-33(43-46(37-20-3-4-21-37)38-22-5-6-23-38)32(16-1)36-34(44-47(39-24-7-8-25-39)40-26-9-10-27-40)18-15-19-35(36)45-48(41-28-11-12-29-41)42-30-13-14-31-42/h1-31H |
InChI Key |
NUZVWZBAZOKKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6)OP(N7C=CC=C7)N8C=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


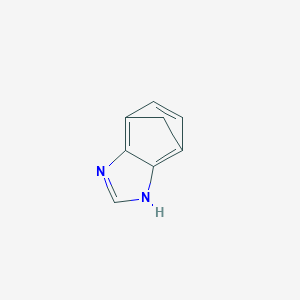
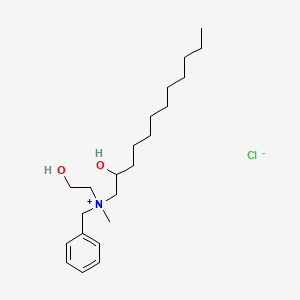
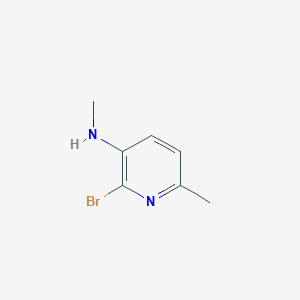
![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
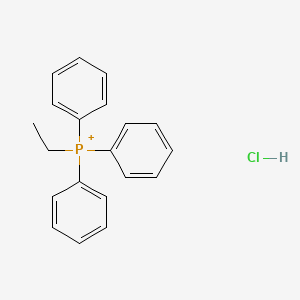
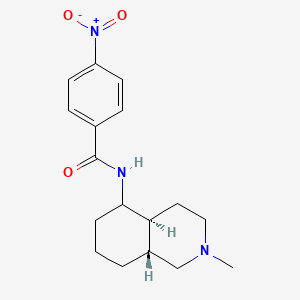

![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
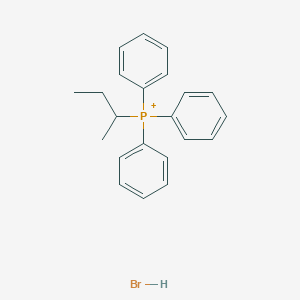
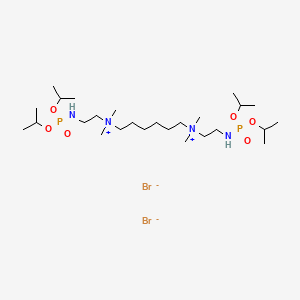

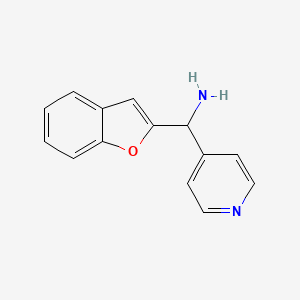
![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
